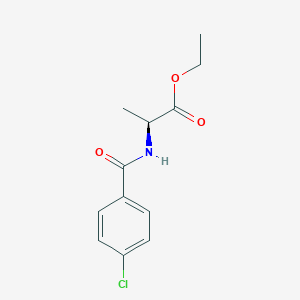
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group attached to a propionic acid ethyl ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester typically involves the esterification of (S)-2-(4-Chloro-benzoylamino)-propionic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base, such as sodium hydroxide, to form the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Substitution: The chloro group in the benzoylamino moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Hydrolysis: (S)-2-(4-Chloro-benzoylamino)-propionic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Substituted benzoylamino derivatives.
Applications De Recherche Scientifique
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets. The benzoylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-Bromo-benzoylamino)-propionic acid ethyl ester: Similar structure with a bromo group instead of a chloro group.
(S)-2-(4-Methyl-benzoylamino)-propionic acid ethyl ester: Similar structure with a methyl group instead of a chloro group.
Uniqueness
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .
Propriétés
Formule moléculaire |
C12H14ClNO3 |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
PBOQVPFIBZWMNZ-QMMMGPOBSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


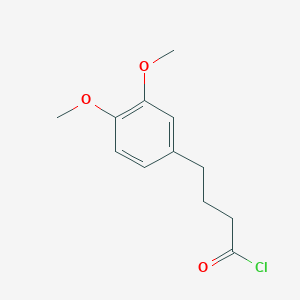
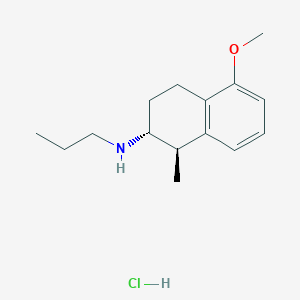
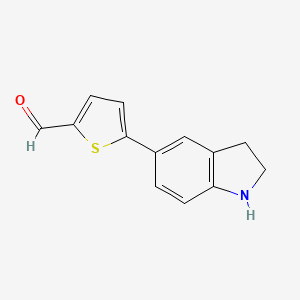
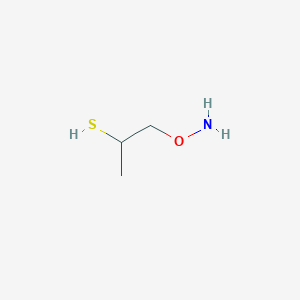

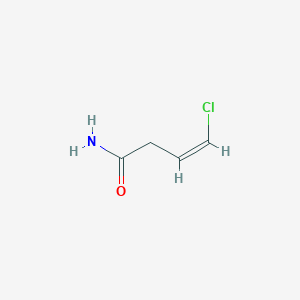
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
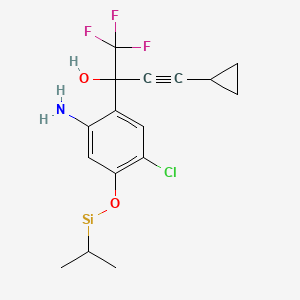


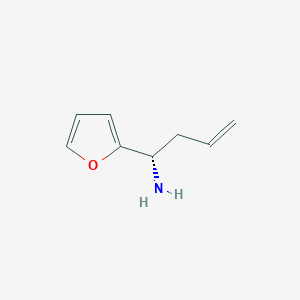
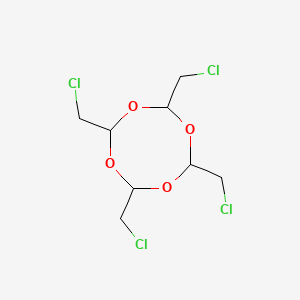
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
